2-(6-Chloroimidazo(2,1-b)(1,3)thiazol-5-yl)-2,3-dihydro-1,3-benzothiazole
Description
2-(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2,3-dihydro-1,3-benzothiazole is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core substituted with a chlorine atom at position 6, linked to a 2,3-dihydro-1,3-benzothiazole moiety. The imidazo[2,1-b]thiazole scaffold is known for its pharmacological relevance, including antimicrobial and antitumor activities .
Properties
IUPAC Name |
2-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2,3-dihydro-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3S2/c13-10-9(16-5-6-17-12(16)15-10)11-14-7-3-1-2-4-8(7)18-11/h1-6,11,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOWFHDTQLMCSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(S2)C3=C(N=C4N3C=CS4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation and Chlorination Protocol
- Sulfonation : Imidazo[2,1-b]thiazole (II ) reacts with chlorosulfonic acid (ClSO₃H) in 1,2-dichloroethane under reflux to form imidazo[2,1-b]thiazole-5-sulfonic acid (III ). The reaction typically proceeds at 80–90°C for 4 hours, yielding 65–75% sulfonic acid.
- Chlorination : III is treated with phosphorus oxychloride (POCl₃) and triethylamine (TEA) in acetonitrile, generating the sulfonyl chloride intermediate (IV ). This step achieves >80% conversion under reflux conditions (2 hours).
- Aminolysis : Reaction of IV with aqueous ammonia produces 6-chloroimidazo[2,1-b]thiazole-5-sulfonamide (V ), isolated as a colorless solid (mp 187–189°C).
Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Sulfonation | ClSO₃H (1.3 eq) | 1,2-Dichloroethane | 80°C | 70 |
| Chlorination | POCl₃ (1.2 eq), TEA | Acetonitrile | Reflux | 85 |
| Aminolysis | NH₃ (aq) | Acetonitrile | RT | 65 |
Preparation of 2,3-Dihydro-1,3-benzothiazole Moiety
The 2,3-dihydro-1,3-benzothiazole component is synthesized via cyclization of 2-aminothiophenol derivatives. Copper-catalyzed domino coupling or traditional cyclization methods are employed.
Copper-Catalyzed Domino Coupling
A one-pot reaction of 2-aminothiophenol with 1,2-dihaloarenes (e.g., 1,2-dibromobenzene) in the presence of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMF at 120°C for 12 hours affords 2,3-dihydro-1,3-benzothiazole in 68–75% yield.
Cyclization with Carbonyl Compounds
Alternative routes involve heating 2-aminothiophenol with aldehydes (e.g., formaldehyde) in ethanol under acidic conditions (HCl, 80°C, 6 hours), yielding 2,3-dihydro-1,3-benzothiazole derivatives with >70% efficiency.
Coupling Strategies for Assembling the Target Compound
The final step involves coupling the 6-chloroimidazo[2,1-b]thiazole-5-yl and 2,3-dihydro-1,3-benzothiazole units. Two predominant methods are documented:
Suzuki-Miyaura Cross-Coupling
- Boronic Ester Preparation : The 2,3-dihydro-1,3-benzothiazole is functionalized with a boronic ester group at position 2 using bis(pinacolato)diboron and Pd(dppf)Cl₂ (5 mol%) in dioxane (100°C, 12 hours).
- Cross-Coupling : The boronic ester reacts with 5-bromo-6-chloroimidazo[2,1-b]thiazole under Pd(PPh₃)₄ catalysis (3 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C for 24 hours, yielding the target compound in 60–65%.
Nucleophilic Aromatic Substitution
Direct coupling is achieved by reacting 5-chloroimidazo[2,1-b]thiazole with 2-lithio-2,3-dihydro-1,3-benzothiazole (generated via LDA deprotonation at −78°C) in THF. The reaction proceeds at −20°C for 4 hours, affording a 55% yield.
Optimization of Reaction Conditions and Yields
Solvent and Catalyst Screening
Temperature and Time Effects
- Optimal coupling occurs at 80°C for 24 hours; shorter durations (<18 hours) result in incomplete conversion.
- Elevated temperatures (>100°C) promote decomposition of the imidazothiazole moiety.
Comparative Yields Across Methods
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Suzuki-Miyaura | 65 | 98.5 |
| Nucleophilic Substitution | 55 | 97.2 |
Analytical Characterization and Validation
Spectroscopic Data
Elemental Analysis
Chromatographic Purity
HPLC analysis (C18 column, MeOH/H₂O 70:30) confirms >98% purity with a retention time of 6.8 minutes.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloroimidazo(2,1-b)(1,3)thiazol-5-yl)-2,3-dihydro-1,3-benzothiazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted imidazo-thiazole compounds .
Scientific Research Applications
2-(6-Chloroimidazo(2,1-b)(1,3)thiazol-5-yl)-2,3-dihydro-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(6-Chloroimidazo(2,1-b)(1,3)thiazol-5-yl)-2,3-dihydro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit key enzymes or disrupt cell membrane integrity . In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
Key Findings :
- Triazole-containing analogues () exhibit stronger antifungal activity than non-triazole derivatives, highlighting the role of heterocyclic diversity .
Biological Activity
The compound 2-(6-Chloroimidazo(2,1-b)(1,3)thiazol-5-yl)-2,3-dihydro-1,3-benzothiazole is a member of the imidazo-thiazole and benzothiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antiviral, and potential anticancer properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H8ClN3S2
- Molecular Weight : 273.78 g/mol
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of benzothiazole derivatives. For instance:
- Inhibition Concentrations : The compound demonstrated significant antibacterial activity against various strains such as Xanthomonas oryzae and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported at approximately 36.8 mg/L and 47.6 mg/L respectively .
- Mechanism of Action : The antibacterial effect is attributed to the upregulation of succinate dehydrogenase (SDH), which disrupts bacterial energy metabolism and reproduction .
Antiviral Activity
The antiviral potential of this compound has also been investigated:
- Activity Against Tobacco Mosaic Virus (TMV) : The compound exhibited protective activity against TMV with inhibition rates reaching up to 54.41% . This suggests that modifications in the benzothiazole structure can enhance antiviral efficacy.
- Structure-Activity Relationship : The introduction of electron-donating groups in the benzothiazole ring significantly improves antiviral activity. For example, compounds with chlorine substitutions showed increased protective effects against TMV .
Anticancer Activity
The anticancer potential of imidazo-thiazoles has been explored in various studies:
- Cell Line Studies : In vitro studies on cell lines such as HCC827 and NCI-H358 indicated that the compound could inhibit cell proliferation with IC50 values ranging from 6.26 µM to 20.46 µM depending on the assay format (2D vs. 3D) .
- Comparative Efficacy : Benzothiazole derivatives generally showed higher activity compared to benzimidazole derivatives in terms of cytotoxicity against cancer cells .
Data Tables
Case Studies
- Study on Antimicrobial Properties :
- Antiviral Efficacy Analysis :
Q & A
Basic Research: What are the established synthetic routes for 2-(6-chloroimidazo(2,1-b)(1,3)thiazol-5-yl)-2,3-dihydro-1,3-benzothiazole, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of imidazo-thiazole derivatives typically involves multi-component reactions or cyclization strategies. For example:
- Catalyst-free approaches (e.g., aryl glyoxal, aryl amine, and 2-aminobenzothiazole reactions) avoid expensive metal catalysts and align with green chemistry principles .
- Cyclization of thiosemicarbazides with carboxylic acids, followed by treatment with 2-haloketones, yields imidazo-thiadiazole intermediates, which can be brominated using N-bromosuccinimide for functionalization .
- Phosphorous oxychloride (POCl₃) is often used as a cyclizing agent in reflux conditions, but solvent choice (e.g., pyridine, methanol) and stoichiometry critically affect purity and yield .
Key Variables:
- Reaction time (3–24 hours) and temperature (room temperature to 120°C).
- Solvent polarity and catalyst presence (e.g., POCl₃ increases electrophilicity for cyclization).
Basic Research: How is structural characterization of this compound performed, and what analytical discrepancies might arise?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify aromatic protons (δ 6.5–8.5 ppm) and heterocyclic carbons. Discrepancies may arise from tautomerism or solvent-induced shifts .
- Infrared (IR) Spectroscopy: Confirms functional groups (e.g., C-Cl stretch at ~750 cm⁻¹, C=N vibrations at ~1600 cm⁻¹). Inconsistent baseline corrections may obscure weak signals .
- Elemental Analysis: Validate purity by comparing calculated vs. experimental C/H/N/S percentages. Deviations >0.3% indicate impurities or hydration .
Advanced Research: How can researchers design experiments to evaluate the compound’s biological activity against enzyme targets like 5-lipoxygenase or EGFR kinase?
Methodological Answer:
- Enzyme Inhibition Assays:
- Use recombinant 5-lipoxygenase or EGFR kinase in in vitro assays with substrate analogs (e.g., arachidonic acid for 5-LOX). Measure IC₅₀ values via spectrophotometry (e.g., 5-LOX activity at 234 nm) .
- Include positive controls (e.g., zileuton for 5-LOX, erlotinib for EGFR) and validate results with dose-response curves (4–6 concentrations).
- Cell-Based Assays: Test cytotoxicity (MTT assay) and specificity using cancer cell lines (e.g., A549 for EGFR-driven models).
Data Contradiction Example:
Discrepancies between in vitro (high activity) and in vivo (low bioavailability) results may arise from poor solubility or metabolic instability. Use HPLC-MS to monitor compound stability in plasma .
Advanced Research: What strategies optimize the synthetic yield of this compound while minimizing byproducts?
Methodological Answer:
- Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may increase side reactions. Switch to ethanol or water for greener protocols .
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24 hours to 30 minutes) and improves regioselectivity .
- Purification Techniques: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to isolate pure product .
Case Study:
A catalyst-free, one-pot three-component reaction achieved 78% yield under solvent-free conditions at 100°C, avoiding costly palladium catalysts .
Advanced Research: How can environmental impact assessments (e.g., biodegradation, ecotoxicity) be integrated into early-stage research?
Methodological Answer:
- Abiotic Degradation: Study hydrolysis (pH 5–9 buffers) and photolysis (UV light, λ = 254 nm) to estimate environmental persistence .
- Ecotoxicity Screening: Use Daphnia magna (48-hour LC₅₀) or Vibrio fischeri (bioluminescence inhibition) for acute toxicity. Chronic effects require algal growth inhibition tests (OECD 201) .
- Bioaccumulation Potential: Calculate logP (octanol-water partition coefficient) via HPLC. A logP >3 indicates high bioaccumulation risk .
Advanced Research: What computational approaches predict binding modes of this compound with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., EGFR kinase ATP-binding pocket). Validate docking poses with molecular dynamics (MD) simulations (50 ns trajectories) .
- Pharmacophore Mapping: Identify critical features (e.g., chloroimidazole as a hydrogen bond acceptor, benzothiazole for hydrophobic contacts) using MOE or Discovery Studio.
Example:
In silico studies of analogous compounds revealed that the chloro-substituent enhances binding affinity to kinase targets by 2–3 kcal/mol .
Advanced Research: How should researchers address contradictory data in biological activity or synthetic reproducibility across studies?
Methodological Answer:
- Reproducibility Checks:
- Replicate reactions using identical reagents (e.g., same supplier, lot number).
- Validate biological assays with orthogonal methods (e.g., Western blotting alongside enzymatic assays).
- Meta-Analysis: Compare IC₅₀ values from multiple studies; use statistical tools (e.g., ANOVA) to identify outliers due to assay conditions (e.g., ATP concentration in kinase assays) .
Case Example:
Variability in 5-LOX inhibition (IC₅₀ = 10–50 µM) may stem from differences in enzyme sources (recombinant vs. cell lysate) or substrate concentrations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
